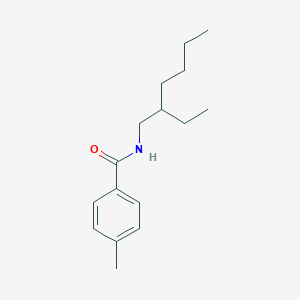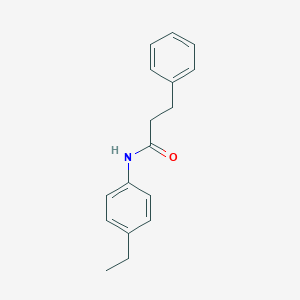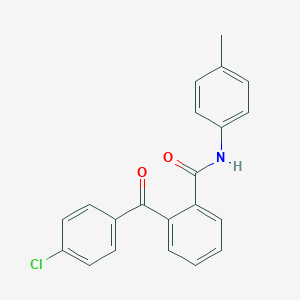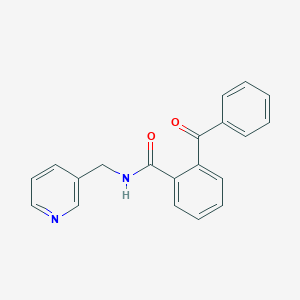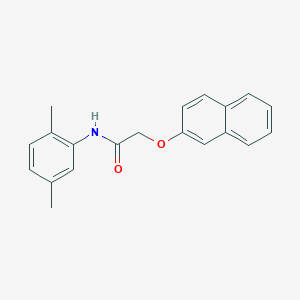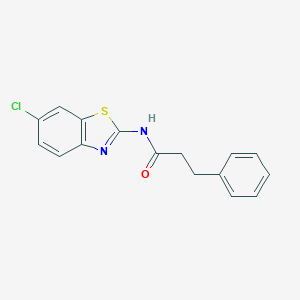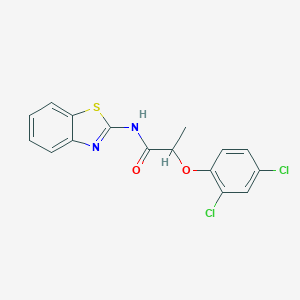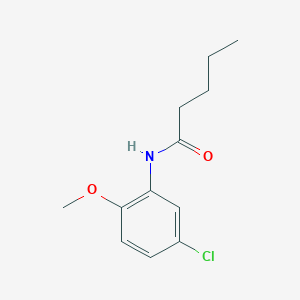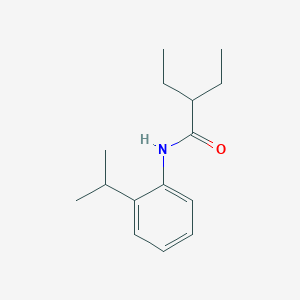
2-ethyl-N-(2-isopropylphenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethyl-N-(2-isopropylphenyl)butanamide, also known as IBUPROFEN, is a nonsteroidal anti-inflammatory drug (NSAID) widely used to relieve pain, reduce inflammation, and lower fever. It is one of the most commonly used over-the-counter drugs and is available in various forms, including tablets, capsules, and syrups.
Mécanisme D'action
2-ethyl-N-(2-isopropylphenyl)butanamide works by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX, 2-ethyl-N-(2-isopropylphenyl)butanamide reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
2-ethyl-N-(2-isopropylphenyl)butanamide has been shown to have various biochemical and physiological effects. It has been reported to inhibit platelet aggregation, reduce oxidative stress, and modulate the immune system. It has also been shown to have a protective effect on the gastrointestinal tract and to improve insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
2-ethyl-N-(2-isopropylphenyl)butanamide is widely used in laboratory experiments due to its well-established pharmacological properties and low toxicity. However, it has some limitations, including its short half-life, poor solubility, and potential for adverse effects on the gastrointestinal tract.
Orientations Futures
There are several future directions for research on 2-ethyl-N-(2-isopropylphenyl)butanamide. These include the development of new formulations with improved solubility and bioavailability, the investigation of its potential for the treatment of Alzheimer's disease, and the study of its effects on the gut microbiome. Additionally, further research is needed to elucidate the mechanisms underlying its anti-inflammatory and analgesic effects and to identify new targets for drug development.
Conclusion:
In conclusion, 2-ethyl-N-(2-isopropylphenyl)butanamide is a widely used NSAID with well-established pharmacological properties. It has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects and has shown potential for the treatment of various conditions. While it has some limitations, it remains an important tool in laboratory experiments and a valuable therapeutic agent. Further research is needed to fully understand its mechanisms of action and to identify new targets for drug development.
Méthodes De Synthèse
2-ethyl-N-(2-isopropylphenyl)butanamide is synthesized by the condensation of 2-isobutylphenol with acetic anhydride, followed by reaction with isobutyl chloride and then with ammonia. The final product is obtained by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
2-ethyl-N-(2-isopropylphenyl)butanamide has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It is commonly used to treat various conditions such as headaches, menstrual cramps, dental pain, rheumatoid arthritis, and osteoarthritis. It has also been studied in the treatment of Alzheimer's disease, cancer, and cardiovascular disease.
Propriétés
Formule moléculaire |
C15H23NO |
|---|---|
Poids moléculaire |
233.35 g/mol |
Nom IUPAC |
2-ethyl-N-(2-propan-2-ylphenyl)butanamide |
InChI |
InChI=1S/C15H23NO/c1-5-12(6-2)15(17)16-14-10-8-7-9-13(14)11(3)4/h7-12H,5-6H2,1-4H3,(H,16,17) |
Clé InChI |
QFHFWAIBQPSXFD-UHFFFAOYSA-N |
SMILES |
CCC(CC)C(=O)NC1=CC=CC=C1C(C)C |
SMILES canonique |
CCC(CC)C(=O)NC1=CC=CC=C1C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



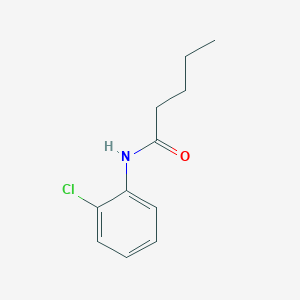
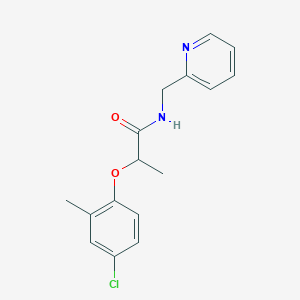

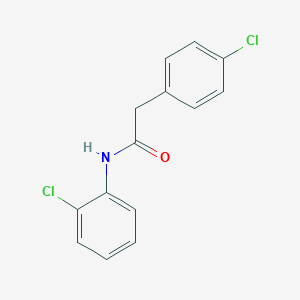
![Dimethyl 5-[(3-phenylpropanoyl)amino]isophthalate](/img/structure/B291489.png)
